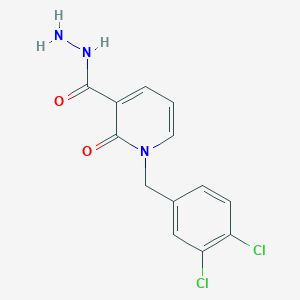

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide involves various chemical reactions, including alkylation and coupling with palladium(II) complexes. In one study, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate was prepared through the alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene, demonstrating significant antifungal activity against a range of pathogenic yeast species . Another synthesis approach involved the oxidative coupling of alkanones with a pyridinyl-dihydrotriazinone coordinated to palladium(II), leading to the formation of chloro-substituted palladium(II) complexes that incorporate masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine .

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting features. For instance, the compound N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide synthesized by microwave irradiation shows that all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane. The displacements of these carbon atoms from the plane are significant, and only one of the two NH groups participates in the intermolecular hydrogen bonds, which link the molecules into infinite chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often require specific conditions, such as microwave irradiation or reflux with palladium(II) complexes. The oxidative coupling reactions, as seen in the synthesis of palladium(II) complexes, are particularly noteworthy for their ability to incorporate amino acid derivatives into the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the specific substituents present on the pyridine ring. The antifungal activity of the methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate suggests that the presence of the 3,4-dichlorobenzyl group plays a significant role in the biological activity of the compound . The intermolecular hydrogen bonding observed in the benzamide derivative indicates that such interactions can influence the solid-state structure and potentially the solubility and stability of the compound .

Aplicaciones Científicas De Investigación

Structural Investigations and Spectroscopic Studies

- Structural Forms in Solid State and Solution : A study by Galić et al. (2013) investigated the structural forms of aroylhydrazones derived from nicotinic acid hydrazide, including compounds similar to 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide. The research used FT-IR, NMR, UV-Vis, and ATR spectroscopy to study these compounds in both solid state and solution (Galić, Brođanac, Kontrec, & Miljanić, 2013).

Synthesis and Molecular Docking

- Synthesis and Biological Evaluation : Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives starting from a compound similar to the one . They conducted in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Studies : A 1980 study by Balogh et al. synthesized 1,4-disubstituted-semicarbazide and thiosemicarbazide derivatives from compounds similar to 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide. These compounds showed promising antibacterial and antifungal activities (Balogh, Hermecz, Meszaros, & Pusztay, 1980).

Antifungal Activity

- Antifungal Efficacy : Schwan et al. (1979) prepared a compound closely related to 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide and found it to exhibit significant antifungal activity against a spectrum of pathogenic yeast species (Schwan, Gray, & Wright, 1979).

Chemical Synthesis and Characterization

- Synthesis of Pyridine Derivatives : Al-Issa (2012) reported the synthesis of various pyridine derivatives, including reactions involving compounds structurally similar to 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide. This research contributes to the understanding of the chemical synthesis and properties of such compounds (Al-Issa, 2012).

Synthesis and Biological Evaluation of Derivatives

- Pyridoquinolone Derivatives Synthesis : Patel and Pathak (2012) synthesized a series of derivatives similar in structure, including pyridoquinolone derivatives. These compounds were tested for their antibacterial and antifungal activities, showing efficacy against various microbes (Patel & Pathak, 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dichlorobenzyl alcohol, have been found to have antibacterial, antiviral, and local anesthetic properties .

Mode of Action

It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, is thought to act as a local anesthetic due to a reduced sodium channel blockade . Its antiseptic mechanism is believed to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

For instance, 1,2,3-triazoles derivatives, which share some structural similarities, have been found to interact with a wide range of biochemical pathways due to their widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .

Pharmacokinetics

For instance, 3,4-dichlorobenzyl bromide, a compound with a similar structure, is known to have certain properties such as a boiling point of 115-120 °C (1 mmHg), a density of 1.650, and a refractive index of 1.605-1.607 . These properties can influence the compound’s bioavailability.

Result of Action

For instance, 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole has been found to exhibit potent cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines .

Action Environment

For instance, 3,4-dichlorobenzyl bromide, a compound with a similar structure, is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c14-10-4-3-8(6-11(10)15)7-18-5-1-2-9(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZPGLXDNZNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129071 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242797-50-8 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)